![molecular formula C14H28OSi3 B11832690 1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane CAS No. 823207-47-2](/img/structure/B11832690.png)
1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane is a unique organosilicon compound characterized by its complex structure, which includes both phenyl and trimethylsilyl groups. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane typically involves the reaction of phenylsilane with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum complex, to facilitate the formation of the disiloxane bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture sensitivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can protect reactive sites on the molecule, while the phenyl group can participate in π-π interactions with aromatic compounds. These interactions facilitate the formation of stable complexes and enhance the reactivity of the compound in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1-trimethylsiloxyethylene: Similar in structure but lacks the ethyl group.
1-Phenyl-2-(trimethylsilyl)acetylene: Contains an acetylene group instead of the disiloxane bond.
Tri(trimethylsilyl)silane: Features three trimethylsilyl groups attached to a single silicon atom.
Uniqueness
1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane is unique due to its combination of phenyl and trimethylsilyl groups, which provide both stability and reactivity. This makes it a versatile reagent in various chemical transformations and industrial applications .
Propriétés
Numéro CAS |
823207-47-2 |
|---|---|
Formule moléculaire |
C14H28OSi3 |
Poids moléculaire |
296.63 g/mol |
Nom IUPAC |
ethyl-phenyl-trimethylsilyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C14H28OSi3/c1-8-18(17(5,6)7,15-16(2,3)4)14-12-10-9-11-13-14/h9-13H,8H2,1-7H3 |
Clé InChI |
DOXCOZZQLYVYIS-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


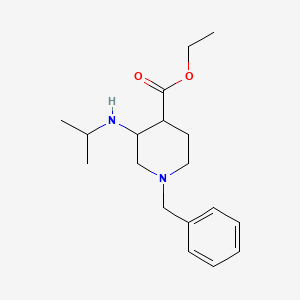


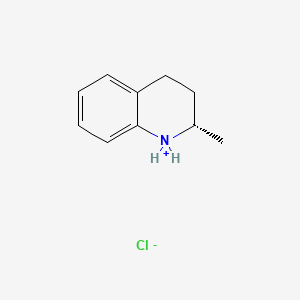
![{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11832633.png)
![8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine](/img/structure/B11832637.png)
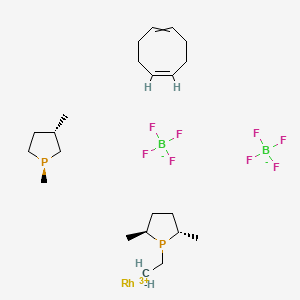
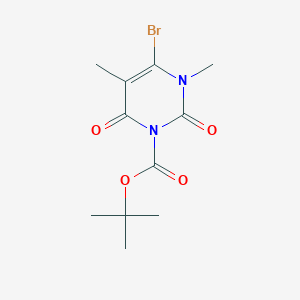
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11832665.png)

![tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11832668.png)
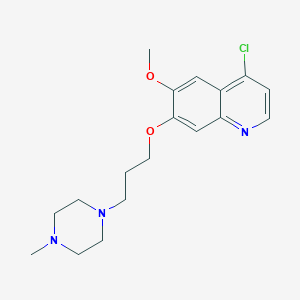
![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B11832691.png)
